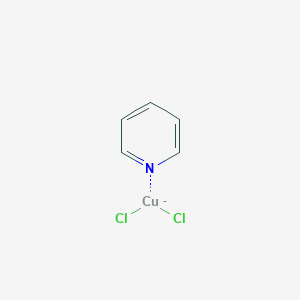
Copper dichloro(pyridine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper dichloro(pyridine)- is a coordination compound that features copper as the central metal ion coordinated to two chloride ions and a pyridine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper dichloro(pyridine)- can be synthesized by reacting copper(II) chloride with pyridine in an appropriate solvent. The reaction typically involves mixing an aqueous solution of copper(II) chloride with pyridine under controlled conditions to form the desired complex . The reaction can be represented as follows:
CuCl2+C5H5N→CuCl2(C5H5N)
Industrial Production Methods
While specific industrial production methods for copper dichloro(pyridine)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Copper dichloro(pyridine)- undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: The pyridine ligand can be substituted by other ligands under appropriate conditions.
Coordination Reactions: The compound can form coordination complexes with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with copper dichloro(pyridine)- include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving copper dichloro(pyridine)- depend on the specific reaction type. For example, substitution reactions may yield new coordination complexes with different ligands, while redox reactions may result in changes to the oxidation state of the copper center.
Scientific Research Applications
Copper dichloro(pyridine)- has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as an antitumor agent and its interactions with biological molecules.
Mechanism of Action
The mechanism by which copper dichloro(pyridine)- exerts its effects involves coordination chemistry principles. The copper center can interact with various molecular targets, including enzymes and DNA, through coordination bonds. These interactions can influence biological pathways and processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Copper dichloro(pyridine)- can be compared with other similar coordination compounds, such as:
Copper(II) bipyridine complexes: These compounds also feature copper coordinated to nitrogen-containing ligands and exhibit similar catalytic and biological properties.
Copper(II) phenanthroline complexes: These complexes are studied for their antitumor activity and coordination chemistry.
The uniqueness of copper dichloro(pyridine)- lies in its specific ligand environment and the resulting chemical properties, which can be tailored for various applications.
Properties
Molecular Formula |
C5H5Cl2CuN- |
|---|---|
Molecular Weight |
213.55 g/mol |
IUPAC Name |
dichlorocopper(1-);pyridine |
InChI |
InChI=1S/C5H5N.2ClH.Cu/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q;;;+1/p-2 |
InChI Key |
MFDCYVCKKLPHQQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC=C1.Cl[Cu-]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















